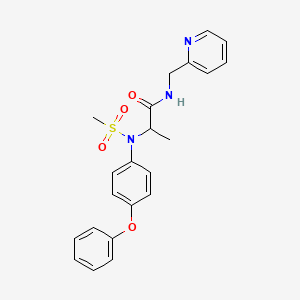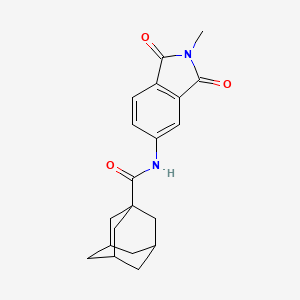![molecular formula C23H31N3O2 B4023140 2-[(3-isopropyl-5-isoxazolyl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4023140.png)
2-[(3-isopropyl-5-isoxazolyl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspirodecanes and related compounds involves several key strategies, including the utilization of enantiomerically pure homopropargylic alcohols, alkyne carboxylation, and cyclization processes. For example, Schwartz et al. (2005) described a flexible synthesis approach for enantiomerically pure diazaspirodecanes utilizing homopropargylic alcohols derived from lithium acetylide and epoxides (Schwartz, Hayes, Kitching, & De Voss, 2005).
Molecular Structure Analysis
The crystal and molecular structure of similar diazaspirodecanes has been studied, revealing insights into their conformation and hydrogen bonding patterns. Staško, Davis, & Chapman (2002) found that diazaspirodecanes can crystallize with distinct molecules in the asymmetric unit, showcasing varying hydrogen bonding arrangements (Staško, Davis, & Chapman, 2002).
Chemical Reactions and Properties
Diazaspirodecane compounds participate in a variety of chemical reactions, including cycloadditions and nucleophilic displacements, leading to diverse functionalized structures. For instance, Li et al. (2014) demonstrated a one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds, involving domino reactions that form three carbon-carbon bonds (Li et al., 2014).
Physical Properties Analysis
The physical properties of diazaspirodecane derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular arrangements and substituent effects. Guerrero-Alvarez et al. (2004) explored the relative configuration of diazaspirodecanes using NMR, providing insights into their stereochemistry and physical properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Chemical Properties Analysis
The chemical properties of diazaspirodecanes, including reactivity and stability, are influenced by their spirocyclic nature and the presence of heteroatoms. For example, the synthesis and study of 1-thia-azaspiro[4.5]decane derivatives by Flefel et al. (2017) highlighted their potential anticancer activity, underscoring the importance of chemical properties in understanding the functionality of these compounds (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).
Propiedades
IUPAC Name |
[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-17(2)20-13-21(28-24-20)22(27)26-11-9-23(16-26)8-5-10-25(15-23)14-19-7-4-6-18(3)12-19/h4,6-7,12-13,17H,5,8-11,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRDEOWYZOVFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC(=NO4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4023064.png)
![methyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B4023065.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4023071.png)
![N-cyclohexyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4023077.png)

![2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023083.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4023086.png)


![1-(3,4-dimethylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023118.png)



![4-{[4-(4-methyl-1-piperazinyl)-2-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4023155.png)